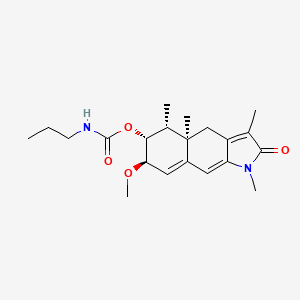
CP-8668
Beschreibung
CP-8668 is an orally active nonsteroidal progesterone receptor (PR) modulator with a tetrahydrobenzoindolone structural backbone . Its molecular formula is C₂₁H₃₀N₂O₄, with a molecular weight of 374.47 g/mol and a CAS registry number of 209331-43-1 . The compound is stored as a powder at -20°C (stable for 3 years) or in solvent form at -80°C (stable for 1 year) .
Eigenschaften
CAS-Nummer |
209331-43-1 |
|---|---|
Molekularformel |
C21H30N2O4 |
Molekulargewicht |
374.47 |
IUPAC-Name |
Carbamic acid, N-propyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-1,3,4a,5-tetramethyl-2-oxo-1H-benz(f)indol-6-yl ester |
InChI |
InChI=1S/C21H30N2O4/c1-7-8-22-20(25)27-18-13(3)21(4)11-15-12(2)19(24)23(5)16(15)9-14(21)10-17(18)26-6/h9-10,13,17-18H,7-8,11H2,1-6H3,(H,22,25)/t13-,17+,18+,21+/m0/s1 |
InChI-Schlüssel |
HHRZNPFAGIHNGP-ZEZXVUOJSA-N |
SMILES |
CCCNC(=O)O[C@@H]1[C@@H]([C@]2(CC3=C(C(=O)N(C3=CC2=C[C@H]1OC)C)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CP-8668; CP8668; CP 8668; UNII-5371O2R79D. |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CP-8668 involves the creation of a tetrahydrobenzoindolone core. The specific synthetic routes and reaction conditions are detailed in scientific literature, which typically involves multiple steps of organic synthesis, including cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
CP-8668 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of this compound.
Wissenschaftliche Forschungsanwendungen
CP-8668 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of nonsteroidal progesterone receptor modulators.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for potential therapeutic uses, particularly in hormone-related conditions.
Wirkmechanismus
CP-8668 exerts its effects by modulating the progesterone receptor. It binds to the receptor, altering its conformation and activity. This interaction affects various molecular pathways, leading to changes in gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Progesterone receptor modulators are critical in contraception, hormone replacement therapy, and oncology. Below, CP-8668 is compared to two functionally related PR modulators: Org-31710 and Tosagestin (Org-30659) .
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Findings:
Structural Differences: this compound’s tetrahydrobenzoindolone core distinguishes it from steroidal PR modulators like Org-31710 and Tosagestin, which retain a modified progesterone backbone . This nonsteroidal design may reduce off-target effects associated with steroidal compounds, such as glucocorticoid receptor cross-reactivity .
Functional Activity: Org-31710 acts as a PR antagonist, blocking endogenous progesterone binding, and is investigated for contraceptive applications . Tosagestin is a PR agonist, mimicking progesterone’s effects, and is studied for hormone replacement therapy .
Pharmacological Profiles: Org-31710 exhibits high potency (IC₅₀ = 2.1 nM) in PR binding assays, outperforming older antagonists like mifepristone . Tosagestin demonstrates strong agonist activity (EC₅₀ = 0.5 nM), comparable to endogenous progesterone .
Research Implications and Limitations
- This compound’s nonsteroidal structure offers a promising avenue for reducing side effects in PR-targeted therapies. However, the absence of clinical data limits its current applicability .
- Org-31710 and Tosagestin are well-characterized but carry steroidal liabilities, such as metabolic instability and receptor promiscuity .
- Future studies should prioritize head-to-head comparisons of binding kinetics, selectivity, and in vivo efficacy among these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


